Nucleophilic Substitution Regioselectivity: 2-Chloro-3H-indol-3-one vs. Isatin
2-Chloro-3H-indol-3-one displays nucleophile-dependent regioselectivity. Reaction with N-nucleophiles (e.g., amines) yields exclusively 3-substituted indol-2-ones. In contrast, isatin, a common analog, undergoes nucleophilic attack at the C-3 carbonyl carbon, leading to 3-substituted oxindoles. The target compound thus provides access to a distinct 2-oxindole scaffold not available from isatin. [1]
| Evidence Dimension | Regioselectivity of nucleophilic substitution |
|---|---|
| Target Compound Data | With N-nucleophiles: 3-substituted indol-2-ones (exclusive). With C-nucleophiles: mixture of 3-substituted indol-2-ones and 2-substituted indol-3-ones. |
| Comparator Or Baseline | Isatin (indoline-2,3-dione): nucleophilic attack at C-3 carbonyl, yielding 3-substituted oxindoles. |
| Quantified Difference | Qualitative difference in product class (2-oxindole vs. 3-oxindole core). |
| Conditions | Reaction with N- and C-nucleophiles under standard conditions (Katritzky et al., 1989). |
Why This Matters
Enables synthesis of specific 2-oxindole derivatives that are inaccessible from isatin, expanding chemical space for medicinal chemistry or materials science applications.
- [1] Katritzky, A. R., Fan, W.-Q., Koziol, A. E., & Palenik, G. J. (1989). 2-Chloro-3H-indol-3-one and its reactions with nucleophiles. Journal of Heterocyclic Chemistry, 26(3), 821–828. https://doi.org/10.1002/jhet.5570260358 View Source
